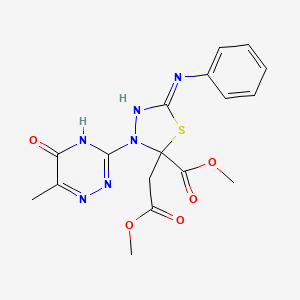

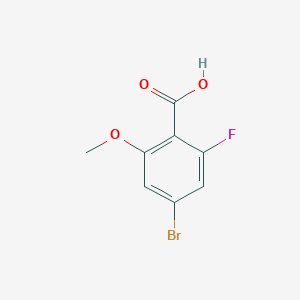

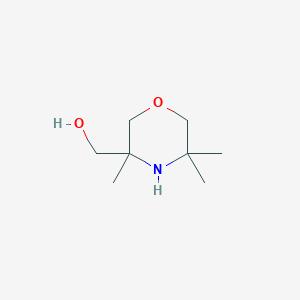

![molecular formula C22H20N2O4 B2980240 [3-(1-Methylbenzimidazol-2-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate CAS No. 578699-45-3](/img/structure/B2980240.png)

[3-(1-Methylbenzimidazol-2-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[3-(1-Methylbenzimidazol-2-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Biological Activity

Antimicrobial Activity of Benzimidazole Derivatives : Benzimidazole derivatives have been synthesized and assessed for their potential antimicrobial activities. For instance, a study focused on the synthesis of new benzimidazole derivatives and their preliminary antimicrobial screening showed that some of these compounds exhibited considerable activity against gram-positive and negative bacteria, as well as yeast, suggesting their potential application in developing new antimicrobial agents (Fahmy, El-masry, & Abdelwahed, 2001).

Anticancer Activity : Another area of research involves the synthesis of benzimidazole derivatives for anticancer applications. A study on the synthesis of 5‐Substituted 2‐Methylbenzimidazoles with anticancer activity highlighted compounds that were tested against 60 types of human cancer cell lines, with some showing potent anticancer properties (El-Naem, El‐Nzhawy, El-Diwani, & Abdel Hamid, 2003).

Catalytic and Chemical Applications

Oxidation Processes : Benzimidazolium dichromates, for example, have been utilized for the selective and efficient oxidation of simple alcohols to carbonyl compounds, demonstrating the utility of benzimidazole derivatives in chemical synthesis and potentially in industrial applications (Ramaiah, Dubey, Ramanatham, Kumar, & Grossert, 2003).

Mechanism of Action

Target of Action

Benzimidazole derivatives have been found to exhibit a wide range of pharmacological activities . They are known to interact with various biological targets, including enzymes, receptors, and proteins, depending on their chemical structure .

Mode of Action

The mode of action of benzimidazole derivatives can vary greatly depending on the specific compound and its target. For example, some benzimidazole derivatives are known to inhibit certain enzymes, thereby disrupting the biochemical processes that these enzymes are involved in .

Biochemical Pathways

Again, the specific biochemical pathways affected by benzimidazole derivatives can vary widely. Some benzimidazole derivatives have been found to interfere with the synthesis of certain proteins or nucleic acids, while others may affect signal transduction pathways .

Pharmacokinetics

The pharmacokinetic properties of benzimidazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary depending on the specific compound. Factors such as the compound’s chemical structure, formulation, route of administration, and dosage can all influence its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of benzimidazole derivatives can include changes in enzyme activity, alterations in cellular signaling, and effects on cell growth and proliferation .

Action Environment

The action of benzimidazole derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, solubility, and ability to interact with its target .

properties

IUPAC Name |

[3-(1-methylbenzimidazol-2-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-22(2,3)21(26)27-14-10-9-13-11-15(20(25)28-18(13)12-14)19-23-16-7-5-6-8-17(16)24(19)4/h5-12H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVVLPLLOLFSNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Dimethyl-7-(2-methylprop-2-enyl)-8-[(2E)-2-[1-(3-nitrophenyl)ethylidene]hydrazinyl]purine-2,6-dione](/img/structure/B2980162.png)

![N-({4-allyl-5-[(3,4-dichlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzenesulfonamide](/img/structure/B2980166.png)

![2-[[4-[Butyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2980168.png)

![Imidazo[1,2-a]pyrimidin-2-ylmethyl diethylcarbamodithioate](/img/structure/B2980174.png)

![1-(3-chlorophenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2980176.png)